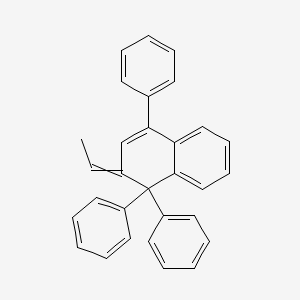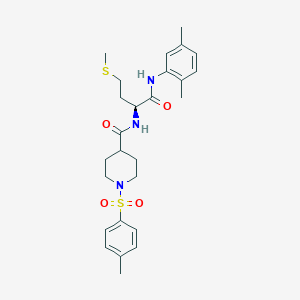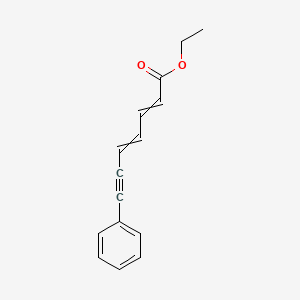![molecular formula C23H15ClN4 B12617782 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917593-88-5](/img/structure/B12617782.png)
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and chlorophenyl groups. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenyl and chlorophenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrazol-3-one substrates can be achieved through the reaction of hydrazine derivatives with β-diketones . Subsequent cyclization with formamidine acetate and other reagents leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . These methods are particularly useful in large-scale production where time and cost efficiency are critical.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Oxidation and Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, formamidine acetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Thioglycoside Derivatives: These compounds also feature the pyrazolo[3,4-d]pyrimidine core and exhibit distinct biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
917593-88-5 |
|---|---|
Molekularformel |
C23H15ClN4 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H15ClN4/c24-18-13-11-16(12-14-18)21-20-15-25-22(17-7-3-1-4-8-17)26-23(20)28(27-21)19-9-5-2-6-10-19/h1-15H |
InChI-Schlüssel |
GBPMDIQKLLKSJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
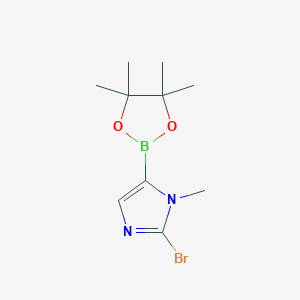


![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
propanedioic acid](/img/structure/B12617738.png)
![2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B12617755.png)
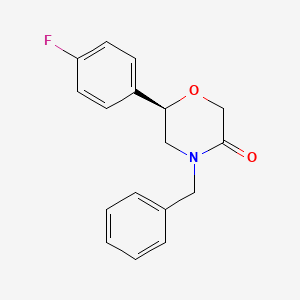
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
